5H-[1,2,3]Triazolo[4,5-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-38-1 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
5H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2 |
InChI Key |
AQSWLZYYGJWYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=NN=NC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5h 1 2 3 Triazolo 4,5 D Pyrimidine
Classical Synthetic Routes to the 5H-researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine Nucleus
The foundational synthesis of the 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine core has traditionally relied on well-established multi-step cyclization and ring-closure strategies, often starting from substituted pyrimidine (B1678525) precursors.
Multi-step Cyclization Reactions
A prevalent classical approach to the 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine nucleus involves a multi-step sequence starting from readily available pyrimidine derivatives. A common strategy employs the diazotization of an amino-substituted pyrimidine followed by an intramolecular cyclization to form the fused triazole ring.
For instance, the synthesis of N6-derivatives of 8-azapurine (B62227), a synonym for 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine, can be initiated from 4,6-dichloropyrimidine. The synthesis proceeds through a series of nucleophilic substitutions and a crucial diazotization step. The general synthetic pathway involves:
Nucleophilic Substitution: Reaction of 4,6-dichloropyrimidine with an appropriate amino alcohol to yield an amino-substituted pyrimidine intermediate.
Diazotization and Cyclization: The subsequent treatment of the amino pyrimidine with a diazotizing agent, such as sodium nitrite in the presence of an acid, leads to the formation of a diazonium salt which then undergoes intramolecular cyclization to afford the triazolopyrimidine core nih.gov.
This multi-step approach allows for the introduction of various substituents onto the pyrimidine ring prior to the formation of the triazole ring, enabling the synthesis of a diverse range of derivatives.
Ring-Closure Strategies
Ring-closure strategies often involve the construction of the pyrimidine ring onto a pre-existing triazole core or the simultaneous formation of both rings from acyclic precursors. One notable strategy involves the reaction of 4-amino-5-substituted-1,2,3-triazoles with reagents that provide the necessary carbon atoms to complete the pyrimidine ring.
Another approach involves the chemical transformation of related heterocyclic systems. For example, studies have shown that certain 8-azapurine derivatives can undergo cleavage of the pyrimidine ring when treated with active methylene reagents, followed by a subsequent ring closure to form different heterocyclic systems. While this particular study focused on the formation of v-triazolo[4,5-b]pyridines, the principle of ring cleavage and re-closure highlights a potential, albeit less direct, synthetic strategy that could be adapted for the synthesis of 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine derivatives with specific substitution patterns.
Advanced Synthetic Approaches for 5H-researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine Derivatives
In recent years, the synthesis of 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine derivatives has benefited from the adoption of advanced synthetic methodologies that prioritize efficiency, sustainability, and the rapid generation of molecular diversity.
Green Chemistry Principles in 5H-researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. These approaches often involve the use of safer solvents, catalysts, and energy sources. For the synthesis of triazolopyrimidine derivatives, green methods such as catalytic reactions in environmentally benign solvents, multicomponent reactions, and solvent-free conditions are being explored rasayanjournal.co.in.
For example, the use of reusable catalysts, such as magnetic nanocatalysts, has been reported for the synthesis of related chromeno-triazolopyrimidine compounds, offering advantages like easy separation and catalyst recycling jsynthchem.com. While not directly applied to 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine in the reviewed literature, these green methodologies represent a significant advancement and are applicable to the synthesis of this class of compounds. The use of ultrasound irradiation in the presence of a catalyst like ammonium acetate has also been shown to produce excellent yields of pyrimidine derivatives in short reaction times at room temperature researchgate.net.
| Green Chemistry Approach | Key Features | Potential Advantages for 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine Synthesis |
| Catalytic Synthesis | Use of reusable catalysts (e.g., magnetic nanocatalysts, ionic liquids) researchgate.netjsynthchem.com. | Reduced waste, lower catalyst loading, easier product purification. |
| Multicomponent Reactions | One-pot synthesis from three or more reactants rasayanjournal.co.in. | Increased efficiency, reduced number of synthetic steps and purification stages. |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source rasayanjournal.co.in. | Shorter reaction times, often higher yields, and cleaner reactions. |
| Solvent-Free Reactions | Reactions conducted without a solvent or in a recyclable medium rasayanjournal.co.in. | Reduced solvent waste, lower environmental impact, and potentially simplified work-up. |
| Ultrasonic Synthesis | Use of ultrasound to promote the reaction rasayanjournal.co.in. | Enhanced reaction rates, improved yields, and milder reaction conditions. |
Catalytic Reactions for Functionalization (e.g., Palladium-Catalyzed Cross-Coupling, Click Chemistry)
Palladium-Catalyzed Cross-Coupling:
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of 8-azapurines, palladium-catalyzed reactions have been employed for C-H functionalization, enabling the introduction of various substituents onto the heterocyclic scaffold researchgate.net. While specific examples for 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine are not extensively detailed in the provided search results, the general applicability of these methods to related azapurine systems suggests their potential for the targeted synthesis of diverse derivatives.
Click Chemistry:
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile reaction for creating complex molecules from smaller building blocks. This reaction forms a stable 1,2,3-triazole linker and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups nih.gov. While direct applications of click chemistry for the functionalization of the 5H- researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine core were not explicitly found in the search results, this methodology offers a promising avenue for linking this scaffold to other molecules of interest, thereby expanding the chemical space of its derivatives for various applications.
Microwave-Assisted Synthesis of 5H-researchgate.netjsynthchem.comresearchgate.netTriazolo[4,5-d]pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times compared to conventional heating methods nih.gov. The application of microwave irradiation has been successfully demonstrated in the synthesis of various triazolopyrimidine derivatives.
For instance, the ring closure reactions to form 8-substituted xanthine derivatives, which are structurally related to the target compound, have been dramatically accelerated using microwave heating nih.gov. Similarly, the synthesis of other fused pyrimidine systems has shown significant improvements in reaction times and yields when conducted under microwave conditions nih.gov. A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation has also been established, showcasing the potential of this technology for the synthesis of related heterocyclic systems mdpi.com.
Below is a table summarizing representative data for the microwave-assisted synthesis of related triazolopyrimidine derivatives, highlighting the significant reduction in reaction time and improvement in yields compared to conventional methods.
| Product | Starting Materials | Reaction Conditions (Microwave) | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) | Reference |
| 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile derivatives | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile | Ethanolic potassium hydroxide | 8 min | 69-88% | 24 h | 42-55% | nih.gov |
| 8-Styrylxanthine derivative (Itradefylline) | Carboxamido-substituted uracil precursor | Hexamethyldisilazane (HMDS), THF | Shorter reaction times | Improved yields | Longer reaction times | Lower yields | nih.gov |
| 2-Substituted pyrimido[1,2,3-cd]purines | Carboxamido-substituted uracil precursor | Hexamethyldisilazane (HMDS), THF | Shorter reaction times | Improved yields | Longer reaction times | Lower yields | nih.gov |
Derivatization and Functional Group Modifications of the 5H-nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine Core
The 5H- nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, serves as a versatile template for chemical modification. Its unique structure, comprising a fused triazole and pyrimidine ring system, offers multiple sites for derivatization, enabling the synthesis of a wide array of analogues with diverse physicochemical properties. Strategic modifications to this core are employed to modulate biological activity, enhance selectivity, and improve pharmacokinetic profiles. These modifications can be broadly categorized into substitutions on the triazole nitrogen, alterations at the pyrimidine moiety, introduction of diverse chemical groups, and bioisosteric replacements.
N-Substitution Strategies
Substitution at the nitrogen atoms of the triazole ring is a common strategy to explore the chemical space around the 5H- nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine core. The position of the substituent on the triazole ring (N1, N2, or N3) can significantly influence the molecule's electronic properties and spatial arrangement.
Research has shown the synthesis of both 1-methyl and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines. rsc.org These substitutions are typically incorporated early in the synthetic sequence, starting from an appropriately N-substituted 4-amino-1,2,3-triazole-5-carboxamide precursor. rsc.org For instance, derivatives with N-p-tolylacetamido and N-bromobenzyl substituents at the N-1 position of the triazole motif have been synthesized, indicating that the nature of the substituent at this position affects the biological profile of the resulting compounds. semanticscholar.org
The selection of the N-substituent can be guided by the desired interactions with biological targets. For example, introducing groups capable of forming specific hydrogen bonds or occupying hydrophobic pockets can lead to enhanced potency and selectivity.
Modifications at the Pyrimidine Moiety
The pyrimidine portion of the scaffold offers several positions for functionalization, primarily at the C5 and C7 positions (based on v-triazolo[4,5-d]pyrimidine nomenclature). These positions are readily accessible for chemical transformations, allowing for the introduction of a wide range of substituents.
Common modifications include the introduction of oxo, thioxo, amino, and halogen groups, which can then serve as handles for further derivatization.
Substitution at C7: The C7 position is frequently modified. For instance, 7-oxo derivatives can be synthesized by reacting 4-amino-1,2,3-triazole-5-carboxamide precursors with reagents like formic acid or through urea fusion. semanticscholar.orgrsc.org These 7-oxo compounds can be further functionalized.
Substitution at C5: The C5 position is another key site for modification. Starting from a 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide, fusion with thiourea yields a 5-mercapto derivative. rsc.org This mercapto group can be methylated and subsequently oxidized to a methylsulfonyl group, which is an excellent leaving group. rsc.org This allows for nucleophilic substitution reactions, enabling the introduction of various functionalities such as methoxy and amino groups at the C5 position. rsc.org
A general synthetic scheme for these modifications is reacting chloro-intermediates with various amines, phenols, and thiophenols under alkaline conditions to produce a library of compounds with diverse substitutions at the pyrimidine ring. nih.govnih.gov
| Starting Material | Reagent(s) | Position(s) Modified | Resulting Functional Group(s) |
| 4-Amino-1,2,3-triazole-5-carboxamide | Formic Acid | C7 | 7-oxo |
| 4-Amino-1,2,3-triazole-5-carboxamide | Urea | C5, C7 | 5,7-dione |
| 4-Amino-1,2,3-triazole-5-carboxamide | Thiourea | C5, C7 | 5-mercapto, 7-oxo |
| 5-Methylsulfonyl-triazolopyrimidine | Sodium Methoxide | C5 | 5-methoxy |
| 5-Methylsulfonyl-triazolopyrimidine | Ammonia | C5 | 5-amino |
| Chloro-triazolopyrimidine | Amines, Phenols, Thiophenols | Pyrimidine Ring | Amino, Phenoxy, Thiophenoxy derivatives |
Introduction of Diverse Chemical Moieties (e.g., Hydrazone Fragments, Glycosides, Thio-derivatives)
To further expand the structural diversity and biological applications of the 5H- nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine scaffold, various chemical moieties have been incorporated.
Hydrazone Fragments: A number of nih.govnih.govsemanticscholar.orgtriazolo[4,5-d]pyrimidine derivatives incorporating a hydrazone moiety (-C=N-NH-) have been designed and synthesized. nih.govnih.gov These derivatives are often prepared through the condensation of a hydrazide-functionalized triazolopyrimidine with various aldehydes or ketones. The hydrazone linkage provides a flexible yet conformationally constrained linker to introduce a wide range of aryl and heteroaryl substituents. nih.gov In some cases, the rigid hydrazone moiety has been replaced with more flexible groups containing N, O, or S atoms to optimize interactions with biological targets. nih.gov
Glycosides: Glycosylation is a key strategy for modifying the scaffold. S-glucoside derivatives of nih.govnih.govsemanticscholar.orgtriazolo[4,5-d]pyrimidines have been synthesized, typically by reacting a thioxo-functionalized triazolopyrimidine with an acetylated glycosyl bromide. semanticscholar.org These modifications can improve the solubility and pharmacokinetic properties of the parent compound.
Thio-derivatives: The introduction of sulfur-containing functional groups is a common approach. This includes the synthesis of 5-thioxo- nih.govnih.govsemanticscholar.orgtriazolo[4,5-d]pyrimidin-7-one systems by reacting 4-amino-1,2,3-triazole-5-carboxamide derivatives with carbon disulfide in an alkaline medium. semanticscholar.org Additionally, derivatives incorporating a thiourea or urea moiety have been developed. nih.gov The introduction of a 2-thiopyridine series has also been explored, with docking studies suggesting potential hydrogen bond interactions that improve activity. nih.gov
Bioisosteric Replacements within 5H-nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine Analogues
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, to enhance a desired biological or physical property without making significant changes to the chemical structure. The 5H- nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine system itself is considered a bioisostere of purine (B94841). mdpi.com
Further bioisosteric modifications are performed on this scaffold. For example, the replacement of a phenyl ring with a nitrogen-containing heterocycle like pyridine (B92270) can significantly affect inhibitory activity against certain enzymes. nih.gov Another example is the development of thiazolo[4,5-d]pyrimidines, which are considered 7-thia analogs of purines, demonstrating the replacement of a nitrogen atom in the five-membered ring with a sulfur atom. mdpi.com
The 1,2,3-triazole ring itself is frequently employed as a bioisostere for other functional groups, such as amide bonds or other 5- or 6-membered heterocycles, due to its unique structural and electronic features. researchgate.net This principle can be applied to the design of novel analogues. For instance, within a series of related pyrazolo[3,4-d]pyrimidine inhibitors, the purine scaffold was bioisosterically replaced by the pyrazolopyrimidine core to mimic the adenine (B156593) region of ATP. rsc.org This highlights a common strategy where fused pyrimidine systems, including triazolopyrimidines, are used as isosteres for the natural purine bases.
| Original Scaffold/Fragment | Bioisosteric Replacement | Rationale/Effect |
| Purine | nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine | Mimic endogenous purines, potential for altered biological activity. |
| Phenyl Ring | Pyridine Ring | Introduce hydrogen bonding capabilities, alter electronics and solubility. nih.gov |
| Purine (N7) | Thiazolo[4,5-d]pyrimidine (B1250722) (S) | Create 7-thia analogs with different spatial and electronic properties. mdpi.com |
| Amide Bond | 1,2,3-Triazole Ring | Increase metabolic stability, maintain key interactions. researchgate.net |
Reaction Mechanisms and Regioselectivity in 5H-nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine Formation and Derivatization
The formation of the 5H- nih.govnih.govsemanticscholar.orgTriazolo[4,5-d]pyrimidine core typically involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted 1,2,3-triazole. A common and versatile precursor is a 4-amino-1,2,3-triazole-5-carboxamide derivative.
The mechanism for the cyclization to form the pyrimidine ring depends on the C1 synthon used. For example, when reacting a 4-amino-1,2,3-triazole-5-carboxamide with formic acid, the reaction likely proceeds through an initial N-formylation of the amino group, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the formyl carbon, and subsequent dehydration to yield the 7-oxo- nih.govnih.govsemanticscholar.orgtriazolo[4,5-d]pyrimidine. semanticscholar.org
Similarly, reaction with carbon disulfide involves the formation of a dithiocarbamate intermediate from the amino group, which then undergoes intramolecular cyclization with the adjacent carboxamide to form the 5-thioxo-7-oxo-triazolopyrimidine derivative after elimination of hydrogen sulfide. semanticscholar.org
Regioselectivity is a critical consideration during both the formation of the initial triazole ring and the subsequent derivatization of the fused system. The synthesis of the starting 1,2,3-triazole can be controlled to yield specific regioisomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted triazoles) by choosing the appropriate catalytic conditions (e.g., copper for 1,4-isomers, ruthenium for 1,5-isomers) in cycloaddition reactions. nih.gov
In the derivatization of the triazolopyrimidine core, regioselectivity is often dictated by the inherent reactivity of the different positions. For example, in nucleophilic aromatic substitution reactions on a di-chlorinated triazolopyrimidine, the relative reactivity of the chlorine atoms can allow for selective or sequential substitution, enabling the controlled introduction of different functional groups at specific positions on the pyrimidine ring. The electronic effects of the fused triazole ring and any existing substituents will govern the susceptibility of each position to nucleophilic attack.
For glycosylation reactions, such as the formation of S-glucosides from a thioxo-triazolopyrimidine, the reaction proceeds regioselectively at the exocyclic sulfur atom, which is a soft nucleophile, readily attacking the anomeric carbon of the glycosyl bromide. semanticscholar.org This prevents reaction at the ring nitrogen atoms, leading to the specific formation of the S-linked glycoside.
Computational and Theoretical Investigations of 5h 1 2 3 Triazolo 4,5 D Pyrimidine
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of triazolopyrimidine chemistry, offering a balance between accuracy and computational cost. jchemrev.comjchemrev.com
The 5H- osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine core can exist in several tautomeric forms due to the migration of a proton between different nitrogen atoms in the fused ring system. The position of the proton can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity.
DFT calculations are a primary method for investigating the relative stabilities of these tautomers. osi.lv By calculating the Gibbs free energy (ΔG) of each potential tautomer, researchers can predict the most stable form in the gas phase and in different solvents. jchemrev.com For the related 8-azaguanine (B1665908), computational studies have shown that tautomers protonated at positions 1 and 7 are most probable in water, though other forms may also be significantly populated. nih.gov Similarly, for C5-substituted 1,2,4-triazoles, the relative stability of N1-H, N2-H, and N4-H tautomers is heavily influenced by the electronic nature of the substituents. researchgate.net While specific conformational analyses on the unsubstituted 5H- osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine are not extensively documented, studies on its derivatives show that the triazole and pyrimidine (B1678525) rings generally exhibit planar conformations. researchgate.net The stability among different tautomers and conformers is often a matter of a few kcal/mol, and intramolecular hydrogen bonds can play a significant role in stabilizing certain forms. jchemrev.com
Possible Tautomers of the osi.lvjchemrev.comnih.govTriazolo[4,5-d]pyrimidine Scaffold:
N1-H Tautomer
N2-H Tautomer
N3-H Tautomer
N5-H Tautomer
N6-H Tautomer
The equilibrium between these forms is crucial, as different tautomers may present distinct pharmacophoric features to a biological target.
The electronic properties of the 5H- osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine scaffold are fundamental to its chemical behavior. DFT and other quantum chemical methods are used to model its electronic structure, including the distribution of electrons and the nature of its molecular orbitals. nih.gov
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity. youtube.com
For triazolopyrimidine derivatives, DFT calculations have been used to determine these frontier orbitals. jchemrev.com The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in studies of related osi.lvjchemrev.comjchemrev.comtriazoloquinazolines, the HOMO electrons are often located on the electron-donating parts of the molecule, while the LUMO is distributed over the electron-accepting heterocyclic core. mdpi.com This charge separation is indicative of intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com Time-Dependent DFT (TD-DFT) can further be employed to predict the UV-visible absorption spectra, correlating theoretical electronic transitions with experimental observations. jchemrev.com
Computational chemistry provides the means to calculate essential thermodynamic quantities that govern the stability and reactivity of 5H- osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine and its derivatives. These calculations are crucial for understanding reaction mechanisms, predicting reaction outcomes, and evaluating the thermal stability of compounds. dtic.mil
DFT methods are commonly used to compute thermodynamic parameters such as:
Gibbs Free Energy (G): Used to determine the spontaneity of a reaction and the relative stability of isomers and tautomers at a given temperature and pressure. jchemrev.com
Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation is a key value for assessing the energetic properties of a molecule. mdpi.com
Entropy (S): A measure of the disorder or randomness of a system.
By calculating these quantities for reactants, transition states, and products, a detailed potential energy surface for a chemical reaction can be constructed. This allows for the determination of activation energies (Ea), which are critical for understanding reaction kinetics. For example, theoretical studies on the decomposition of related nitroaromatic compounds have used DFT to elucidate reaction pathways, such as C-NO₂ bond scission or nitro-nitrite rearrangement, by calculating the activation barriers for each potential step. mdpi.com This information is vital for assessing the stability and safety of energetic materials based on this scaffold.
The synthesis of the osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine ring system often involves cycloaddition reactions or ring closures where multiple isomers could potentially form. Predicting and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry.
DFT calculations have emerged as a powerful predictive tool to understand and rationalize the observed regioselectivity. researchgate.netrsc.org In the context of 1,3-dipolar cycloaddition reactions, which are commonly used to form the 1,2,3-triazole ring, DFT can be used to model the transition states for all possible regioisomeric pathways. nih.govrsc.org The pathway with the lowest activation energy is predicted to be the kinetically favored one, leading to the major product. rsc.org
Furthermore, concepts derived from conceptual DFT, such as the analysis of Fukui functions and local softness indices, can predict the most reactive sites on the reacting molecules. researchgate.net These reactivity descriptors help in understanding the interactions between the dipole and the dipolarophile, offering a rationale for the observed regiochemical outcome without the need to calculate complex transition states. These theoretical predictions can then be validated by experimental results, such as 2D NMR spectroscopy, providing a robust understanding of the reaction mechanism. rsc.org
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to modern drug discovery and has been extensively applied to derivatives of 5H- osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine to rationalize their biological activity and guide the design of more potent and selective inhibitors.
Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on a scoring function that approximates the binding affinity. These studies provide invaluable, albeit predictive, three-dimensional models of ligand-protein complexes.
Derivatives of the osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine scaffold have been docked into the active sites of various enzymes implicated in diseases like cancer. These studies reveal key binding interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that are responsible for the compound's inhibitory activity. For instance, docking studies have shown that the osi.lvjchemrev.comnih.govtriazolo[4,5-d]pyrimidine ring itself can engage in crucial π-π interactions with aromatic residues like phenylalanine in the binding pocket of certain enzymes. rsc.org
The insights gained from these docking studies are instrumental for structure-activity relationship (SAR) analysis, explaining why certain substitutions on the scaffold lead to enhanced or diminished activity. This predictive power allows for the rational design of new analogues with improved binding affinity and selectivity.
Table 1: Examples of Molecular Docking Studies with osi.lvjchemrev.comnih.govTriazolo[4,5-d]pyrimidine Derivatives
| Target Protein | Key Interacting Residues | Predicted Interactions | Reference |
|---|---|---|---|
| Ubiquitin Specific Peptidase 28 (USP28) | Phe370, Glu366, Lys381, Asn597 | π-π stacking with the triazolopyrimidine ring and bromophenyl ring; Arene-H interaction with the fluorophenyl ring; Hydrogen bonds with Glu366 and Lys381. | rsc.org |
| Lysine Specific Demethylase 1 (LSD1) | Met332, Arg316, Tyr761 | Hydrogen bond between a pyridine (B92270) substituent and Met332; Interactions with Arg316 and Tyr761. | jchemrev.com |
| Epidermal Growth Factor Receptor (EGFR) | Not explicitly detailed in the provided search results, but described as having "better binding patterns". | The study notes interactions within the adenine (B156593) binding pocket of the EGFR-TK active site. | nih.gov |
Analysis of Binding Poses and Orientations within Receptor Active Sites
Docking studies have provided significant insights into how derivatives of 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine orient themselves within the active sites of various protein targets. These computational simulations reveal key molecular interactions that are crucial for their inhibitory activity.
In the context of Lysine Specific Demethylase 1 (LSD1) inhibition, docking studies have been pivotal in rationalizing the structure-activity relationships (SAR) of nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine derivatives. nih.gov For instance, the potency of 2-thiopyridine derivatives is explained by the formation of interactions with residues Arg316 and Tyr761, and notably with Met332. nih.gov A hydrogen bond between the nitrogen atom in the pyridine ring and Met332 appears to be a critical factor for enhanced activity. nih.gov In contrast, derivatives with a rigid hydrazone moiety showed weaker affinity as they failed to properly occupy the active pocket of LSD1. nih.gov This highlights the importance of a flexible linker for optimal binding.
Similarly, in the pursuit of Ubiquitin Specific Peptidase 28 (USP28) inhibitors, docking studies have elucidated the binding mode of potent compounds. nih.govnih.gov For a particularly effective derivative, compound 19, the fluorophenyl ring forms an arene-H interaction with Phe370, while the bromophenyl ring engages in a π–π interaction with the same residue. nih.gov Furthermore, the fluoro and hydroxyl groups establish hydrogen bonds with Glu366 and Lys381. nih.gov The core nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine ring itself participates in π–π interactions with Phe370. nih.gov These detailed interaction maps are crucial for designing new derivatives with improved inhibitory potential. doaj.orgnih.gov
The following table summarizes the key interactions observed in docking studies of 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine derivatives with their respective targets:
| Target Protein | Derivative Type | Key Interacting Residues | Type of Interaction | Reference |
| LSD1 | 2-thiopyridine | Arg316, Tyr761, Met332 | Hydrogen bond, Other interactions | nih.gov |
| USP28 | Compound 19 | Phe370, Glu366, Lys381, Asn597 | Arene-H, π–π, Hydrogen bond, π–H | nih.gov |
Structure-Energy Relationships and Molecular Descriptors
The relationship between the chemical structure of 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine derivatives and their biological activity is often explored using quantitative structure-activity relationship (QSAR) models. These models rely on molecular descriptors, which are numerical values that characterize different aspects of a molecule's structure and properties.
While specific QSAR studies focused solely on 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine are not extensively detailed in the provided results, broader studies on related triazolopyrimidine scaffolds offer valuable insights. For example, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs identified several key molecular descriptors that correlate with their inhibitory activity against Plasmodium falciparum. mdpi.com These descriptors included:
npr1: Number of primary 1-degree nitrogen atoms.
pmi3: Third principal moment of inertia.
slogP: Wildman-Crippen LogP.
vsurf_CW2: Hydrophilic-hydrophobic balance.
vsurf_W2: Hydrophilic-hydrophobic balance. mdpi.com
These types of descriptors, which quantify aspects like molecular shape, lipophilicity, and surface properties, are crucial for understanding how structural modifications influence a compound's activity. For instance, the introduction of a trifluoromethyl group into a related thiazolo[4,5-d]pyrimidine (B1250722) structure was expected to improve bioavailability, a property often related to descriptors like logP. mdpi.com
Another study on pyrazolo[3,4-d]pyrimidine derivatives targeting the EGFR tyrosine kinase also highlights the importance of specific pharmacophoric features for inhibitory activity. rsc.org While not explicitly a QSAR study, it underscores the structure-activity principles that are quantified by molecular descriptors.
The table below lists some molecular descriptors that are commonly employed in QSAR studies of heterocyclic compounds and are relevant to the 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine scaffold:
| Descriptor Type | Description | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular weight, volume, surface area | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP, water solubility | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |
Advanced Computational Methodologies in 5H-nih.govdoaj.orgnih.govTriazolo[4,5-d]pyrimidine Research
The investigation of 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine and its derivatives increasingly relies on advanced computational methodologies that go beyond standard docking and QSAR analyses. These methods provide a more dynamic and detailed understanding of molecular behavior and interactions.
Molecular Dynamics (MD) Simulations: While not explicitly detailed for 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine in the provided results, MD simulations are a powerful tool used for related structures. For instance, a study on 1-(2-((3R,5R,8R,9R,10S,13S,14S,17S)-3-(benzyloxy)-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl)-1H-pyrazole-4-carbonitrile derivatives employed MD simulations to determine the actual binding energy of the compounds. researchgate.net This technique simulates the movement of atoms over time, providing insights into the stability of protein-ligand complexes and the energetics of binding.
Machine Learning in QSAR: Modern QSAR studies are increasingly utilizing machine learning algorithms to build more predictive models. A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used multiple machine learning algorithms, including k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR), to model their anti-malarial activity. mdpi.com These methods can handle complex, non-linear relationships between molecular descriptors and biological activity, often outperforming traditional linear regression models.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. In a study of pyrazolo[3,4-d]pyrimidine derivatives, DFT was used to illustrate the reaction mechanism of their synthesis. rsc.org Such calculations can provide insights into the stability of different tautomeric forms and the distribution of electron density, which can influence intermolecular interactions.
These advanced computational approaches, often used in combination, provide a multi-faceted view of the properties and potential of 5H- nih.govdoaj.orgnih.govtriazolo[4,5-d]pyrimidine derivatives, guiding the design and synthesis of new and more effective therapeutic agents.
Mechanistic Insights into the Biological Activity of 5h 1 2 3 Triazolo 4,5 D Pyrimidine Derivatives
Enzyme Inhibition and Modulation
Derivatives of nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine have been identified as potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme implicated in the progression of various cancers. chemdiv.comnih.gov Research has led to the discovery of specific compounds within this class that exhibit significant inhibitory activity against USP28.
One notable example, compound 19 , potently inhibits USP28 with a half-maximal inhibitory concentration (IC50) of 1.10 µM and a dissociation constant (Kd) of 40 nM. nih.govrsc.orgscienceopen.com This compound demonstrates high selectivity for USP28 over other deubiquitinases like USP7 and the epigenetic enzyme Lysine Specific Demethylase 1 (LSD1), with IC50 values greater than 100 µM for the latter two. nih.govrsc.orgscienceopen.com The inhibition by compound 19 is reversible and has been shown to directly affect USP28 protein levels in gastric cancer cells. nih.govscienceopen.com This engagement with USP28 in cellular models leads to the inhibition of cancer cell proliferation, cell cycle arrest at the S phase, and suppression of the epithelial-mesenchymal transition (EMT) process. nih.govscienceopen.com
Docking studies have provided a rationale for the potency of these inhibitors. scienceopen.com The interactions involve the nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine core and its substituents with key amino acid residues in the active site of USP28. For instance, the fluorophenyl ring of compound 19 can form an arene-H interaction with Phe370, while the bromophenyl ring engages in a π-π stacking interaction with the same residue. rsc.org Additionally, hydrogen bonds between the fluoro and hydroxyl groups of the compound and residues such as Glu366 and Lys381, along with a π-π interaction between the triazolopyrimidine ring and Phe370, contribute to the stable binding and potent inhibition. rsc.org
Table 1: Inhibitory Activity of nih.govchemdiv.comnih.govTriazolo[4,5-d]pyrimidine Derivatives against USP28
| Compound | IC50 (µM) | Kd (nM) | Selectivity (USP7, LSD1) |
|---|---|---|---|
| Compound 19 | 1.10 ± 0.02 | 40 | > 100 µM |
| Compound 8 | Not specified | 90 | Not specified |
The nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine scaffold has also served as a template for the development of novel inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.gov Structure-activity relationship (SAR) studies have been conducted by modifying three different regions of this scaffold, leading to the identification of potent and reversible LSD1 inhibitors. nih.gov
A key finding from these studies is compound 27 , which demonstrates potent inhibition of LSD1 with an IC50 value of 0.564 µM. nih.gov This compound exhibits selectivity for LSD1 over monoamine oxidases A and B (MAO-A/B). nih.gov In cellular assays using MGC-803 gastric cancer cells, compound 27 effectively inhibited LSD1 activity and suppressed cell migration. nih.gov Docking studies suggest that a hydrogen bond between a nitrogen atom in the pyridine (B92270) ring of the inhibitor and the amino acid Met332 in the active site of LSD1 is a crucial interaction for the observed activity. nih.gov The development of these inhibitors involved replacing a rigid hydrazone moiety, found in earlier less active compounds, with more flexible groups, which allowed for better accommodation within the LSD1 active pocket. nih.gov
Table 2: Inhibitory Activity of nih.govchemdiv.comnih.govTriazolo[4,5-d]pyrimidine Derivatives against LSD1
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 27 | 0.564 | Selective over MAO-A/B |
| Compound 20 | 2.633 ± 0.401 | Not specified |
Based on the conducted research, there is no direct evidence in the available literature of 5H- nih.govchemdiv.comnih.govTriazolo[4,5-D]pyrimidine derivatives acting as inhibitors or direct modulators of the PI3K/mTOR signaling pathway. While this pathway is a critical regulator of cell growth and is often dysregulated in cancer, studies focusing on the specific inhibitory activities of this chemical class against PI3K or mTOR are lacking. nih.govnih.govecancer.orgyoutube.com Some studies on related thiazolo[4,5-d]pyrimidine (B1250722) derivatives have mentioned PI3K inhibitors as a reference but did not test the synthesized compounds for this activity. mdpi.com
Similar to the PI3K/mTOR pathway, there is a lack of published data on the direct inhibitory effects of 5H- nih.govchemdiv.comnih.govTriazolo[4,5-D]pyrimidine derivatives on Histone Deacetylase 6 (HDAC6) or Histone Deacetylase 8 (HDAC8). chemdiv.comnih.govnih.govnih.govunipi.itresearchgate.netnih.gov While HDACs are important epigenetic targets in cancer and other diseases, and various heterocyclic compounds have been explored as HDAC inhibitors, the specific 5H- nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine scaffold has not been reported in the context of HDAC6 or HDAC8 inhibition in the reviewed literature.
Derivatives of the triazolo[4,5-d]pyrimidine scaffold have been validated as potent inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase, a key player in the integrated stress response. nih.govresearchgate.net A series of compounds based on this scaffold potently inhibited GCN2 in vitro with good selectivity over related kinases such as PERK, HRI, and IRE1. nih.gov In cellular assays, these compounds were shown to inhibit the phosphorylation of eIF2α with IC50 values below 150 nM. nih.gov
Several compounds from this series demonstrated potent GCN2 inhibition, with some also showing dual inhibitory action against PKR. nih.gov For instance, compounds 1 , 2 , 4 , 5 , 8 , and 9 were identified as potent GCN2 inhibitors. nih.gov These compounds serve as valuable chemical probes for studying the cellular functions of GCN2 and have shown uniform growth inhibition in leukemia cell lines, particularly those with high GCN2 expression. nih.govchemdiv.com
Table 3: Inhibitory Activity of Triazolo[4,5-d]pyrimidine Derivatives against GCN2 Kinase
| Compound ID | GCN2 IC50 (nM) | PKR IC50 (nM) | Cellular p-eIF2α IC50 (nM) |
|---|---|---|---|
| 1 | 47.6 | 119.3 | 52.6 |
| 2 | 18.6 | 39.9 | 138.4 |
| 4 | 25.7 | Not specified | Not specified |
| 5 | 17.2 | Not specified | Not specified |
| 8 | 21.1 | Not specified | Not specified |
| 9 | 46.4 | Not specified | Not specified |
The nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine scaffold has been successfully utilized to develop ligands with high affinity and selectivity for the Cannabinoid Receptor 2 (CB2). nih.govgoogle.com These derivatives have been identified as modulators of CB2 receptor activity, acting as agonists. nih.gov The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases and fibrosis. nih.govgoogle.com
Lead optimization of this compound class has yielded highly potent and selective CB2 receptor agonists. nih.gov One such optimized derivative, (3S)-1-[5-tert-butyl-3-[(1-cyclopropyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol (39) , has demonstrated efficacy in preclinical models of inflammatory kidney disease. nih.gov While specific Ki values for a broad range of compounds are not always publicly available, related triazolopyrimidine and oxazolopyrimidine derivatives have shown Ki values for CB2 in the nanomolar range, indicating high binding affinity. nih.govrsc.org
Table 4: Affinity of Triazolopyrimidine Derivatives for the CB2 Receptor
| Compound | CB2 Affinity (Ki) | Functional Activity |
|---|---|---|
| (3S)-1-[5-tert-butyl-3-[(1-cyclopropyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol (39) | Potent (specific value not provided) | Agonist |
| General nih.govchemdiv.comnih.govtriazolo[4,5-d]pyrimidine derivatives | Reported in the nanomolar range | Agonist |
Cellular Pathway Interventions
Derivatives of 5H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine have demonstrated notable efficacy in halting the proliferation of cancer cells and modulating the cell cycle. For instance, a series of these compounds were synthesized and found to act as potent inhibitors of Ubiquitin-Specific Peptidase 28 (USP28), a protein linked to the progression of various cancers. nih.govnih.gov One particular derivative, referred to as compound 19, was shown to inhibit USP28 with high potency and selectivity. nih.govnih.gov This inhibition directly impacts cell proliferation and can arrest the cell cycle at the S phase in gastric cancer cell lines. nih.govnih.gov
Another avenue of anti-proliferative activity is through the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in several human tumors. nih.gov Certain nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have been identified as reversible inhibitors of LSD1. nih.gov By inhibiting LSD1, these compounds can modulate cancer cell growth. nih.gov Furthermore, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives have been synthesized as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org The most potent of these compounds exhibited significant inhibitory activity against CDK2, leading to alterations in cell cycle progression. rsc.org
Table 1: Inhibition of Cellular Proliferation by 5H- nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine Derivatives
| Compound/Derivative | Target | Effect | Cell Line(s) |
|---|---|---|---|
| Compound 19 | USP28 | Potent inhibition, suppression of colony formation and cell proliferation. nih.govnih.gov | HGC-27, MGC-803 (gastric cancer) |
| Compound 27 | LSD1 | Inhibition of LSD1 activity, modulation of cancer cell growth. nih.gov | MGC-803 (gastric cancer) |
| Compound 14 | CDK2 | Significant inhibitory activity, alteration of cell cycle progression. rsc.org | HCT-116 (colon cancer) |
| Compound 34 | Not specified | Potent antiproliferative activity. nih.gov | PC3 (prostate cancer) |
A crucial mechanism by which 5H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.
Research has shown that certain derivatives can trigger apoptosis in cancer cells. For example, a novel nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivative containing a hydrazone fragment, designated as compound 34, was found to induce apoptosis in PC3 prostate cancer cells. nih.gov While the precise upstream signaling is multifaceted, the downstream effects often converge on the mitochondria-mediated pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govexpasy.org This family includes anti-apoptotic members like Bcl-2 and Bcl-xL, which prevent cell death, and pro-apoptotic members like Bax and Bak, which promote it. nih.govexpasy.org The dual inhibition of Bcl-2 and Bcl-xL has been shown to significantly enhance apoptosis induced by other anticancer agents. nih.gov
The generation of reactive oxygen species (ROS) is another mechanism implicated in the biological activity of these compounds. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis.
One study demonstrated that a specific nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivative, compound 34, significantly increased the cellular content of ROS in PC3 prostate cancer cells. nih.gov This elevation in ROS levels contributes to the compound's ability to induce apoptosis and inhibit cancer cell growth. nih.gov
The epidermal growth factor receptor (EGFR) is a protein that plays a critical role in cell growth and proliferation. youtube.com Mutations in the EGFR gene can lead to its overactivation, driving the growth of certain cancers. youtube.com Therefore, targeting EGFR is a key strategy in cancer therapy.
The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. Inhibiting cellular migration is therefore a critical goal in cancer treatment.
Certain derivatives of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine have been shown to inhibit the migration of cancer cells. For instance, a compound identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), compound 27, was found to suppress the migration ability of MGC-803 gastric cancer cells. nih.gov Similarly, another derivative, compound 19, which targets USP28, also demonstrated the ability to inhibit the epithelial-mesenchymal transition (EMT) process, a key step in cancer cell migration, in gastric cancer cell lines. nih.govnih.gov
Deubiquitinating enzymes (DUBs) are a class of proteases that remove ubiquitin from proteins, thereby regulating their stability and function. The dysregulation of DUBs has been implicated in various diseases, including cancer.
A significant finding in the study of 5H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives is their ability to inhibit specific DUBs. Notably, a new class of these derivatives was identified as potent inhibitors of Ubiquitin-Specific Peptidase 28 (USP28). nih.govnih.gov USP28 is known to be involved in the development of several malignancies. nih.govnih.gov By inhibiting USP28, these compounds can induce the degradation of proteins that promote cancer progression, thereby affecting cell proliferation, the cell cycle, and cell migration. nih.govnih.gov
Mechanistic Insights into the Biological Activity of 5H-scienceopen.comnih.govnih.govTriazolo[4,5-d]pyrimidine Derivatives
The 5H- scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold, a bioisostere of adenine (B156593), has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. dntb.gov.ua This core structure is a key component in a variety of therapeutic agents, and understanding the mechanistic basis of its biological effects is crucial for the development of novel and more effective drugs. This section delves into the structure-activity relationship (SAR) studies that have provided mechanistic insights into the biological activities of its derivatives.
Identification of Key Pharmacophoric Features
The biological activity of 5H- scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives is intrinsically linked to their core structure, which facilitates crucial interactions with biological targets. The fused triazole and pyrimidine (B1678525) rings create a planar aromatic system capable of engaging in various non-covalent interactions.
Docking studies with derivatives targeting the enzyme USP28 have revealed that the scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine ring can participate in π–π stacking interactions with amino acid residues like phenylalanine in the active site. scienceopen.com In the context of lysine-specific demethylase 1 (LSD1) inhibition, the scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold is considered a valuable template for designing new inhibitors. nih.gov
Impact of Substituent Effects on Target Affinity and Selectivity
The affinity and selectivity of 5H- scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives can be significantly modulated by the nature and position of various substituents.
In the development of USP28 inhibitors, substitutions at different positions on the core and its appended phenyl rings have been explored. For instance, a fluorophenyl group was found to form arene-H interactions, while a bromophenyl group engaged in π–π interactions with a key phenylalanine residue. scienceopen.com Furthermore, the presence of fluoro and hydroxyl groups can lead to hydrogen-bond interactions with specific amino acid residues, thereby enhancing potency. scienceopen.com The inhibitory activity of a series of compounds against USP28 is detailed in the table below.
| Compound | Substituents | IC50 (μM) against USP28 | Selectivity over USP7 and LSD1 |
|---|---|---|---|
| Compound 19 | Fluorophenyl and Bromophenyl groups | 1.10 ± 0.02 | > 100 μM |
| AZ1 (Reference) | - | 11.88 ± 0.24 | Not specified |
For LSD1 inhibitors, it has been observed that hydrophobic groups at certain positions are generally preferred for inhibitory activity. nih.gov The substitution of a carbon atom in a phenyl ring with a nitrogen atom to form a pyridine ring was found to significantly affect the inhibitory activity against LSD1. nih.gov Docking studies suggested that a hydrogen bond between the nitrogen atom in the pyridine ring and a methionine residue could be responsible for the improved activity of a 2-thiopyridine series. nih.gov The table below summarizes the activity of a key compound against LSD1.
| Compound | Key Substituents | IC50 (μM) against LSD1 | Selectivity over MAO-A/B |
|---|---|---|---|
| Compound 27 | 2-thiopyridine | 0.564 | Showed some inhibition of MAO-A at 10 μM |
In the context of anticancer agents, a series of derivatives containing a hydrazone fragment demonstrated that substitutions on the terminal phenyl ring of the hydrazone moiety greatly influence the antiproliferative activity. For example, compound 34 in a study showed potent activity against PC3 cancer cells with an IC50 of 26.25 ± 0.28 nM and displayed excellent selectivity towards normal cell lines.
Stereochemical Influences on Biological Activity
The influence of stereochemistry on the biological activity of 5H- scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives is an area that is not extensively detailed in the reviewed literature. While for many classes of biologically active molecules, the three-dimensional arrangement of atoms is critical for target recognition and binding, specific studies focusing on the stereoisomers of 5H- scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives and their differential effects are not prominently reported.
In the broader context of drug design, it is well-established that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. However, without specific research on this particular scaffold, any discussion on stereochemical influence remains speculative.
Investigation of Antiplatelet and Antibacterial Activity Links and Mechanisms
Research into analogues of the antiplatelet agent ticagrelor (B1683153), which features a scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidine core, has explored the relationship between their antiplatelet and antibacterial properties. It was observed that ticagrelor and one of its metabolites exhibit bactericidal activity against Gram-positive bacteria. This prompted the synthesis and evaluation of a series of structurally related scienceopen.comnih.govnih.govtriazolo[4,5-d]pyrimidines to determine if these two biological activities are intrinsically linked.
Spectroscopic and Analytical Characterization Methodologies for 5h 1 2 3 Triazolo 4,5 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.
In ¹H NMR spectra of triazolopyrimidine derivatives, the chemical shifts, splitting patterns, and integration of signals are characteristic of the protons' locations within the molecule. For instance, protons attached to the pyrimidine (B1678525) and triazole rings typically appear in the aromatic region of the spectrum, while protons of substituent groups, such as alkyl or aryl moieties, resonate at predictable chemical shifts. rsc.orgrsc.org The coupling constants (J-values) between adjacent protons provide valuable insights into the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms and functional groups. researchgate.netresearchgate.net For example, carbonyl carbons in derivatives will exhibit signals at a distinct downfield region compared to the aromatic carbons of the heterocyclic core. rsc.org The unambiguous assignment of all carbon resonances is often achieved through two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Triazolopyrimidine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH (Triazole) | 13.69 (brs) | - |
| NH (Pyrimidine) | 10.11 (brs) | - |
| CH (Aromatic) | 8.25 (s) | 149.9 |
| CH (Aromatic) | 7.92 (s) | 145.1 |
| CH (Aromatic) | 7.61-7.37 (m) | 138.0 |
| CH2 | 6.24 (s) | 125.3 |
| CH | 5.22 (s) | 122.5 |
| CH2 | 4.50 (q) | 118.4 |
| CH3 | 2.30 (s) | 116.3 |
| CH3 | 1.35 (t) | 112.5 |
| Data derived from a representative compound to illustrate typical chemical shift ranges. rsc.org |
Application of Gauge-Independent Atomic Orbital (GIAO) NMR Calculations for Regioisomer Assignment
The synthesis of substituted 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidines can sometimes lead to the formation of different regioisomers. Distinguishing between these isomers using experimental NMR data alone can be challenging. This is where computational methods, specifically Gauge-Independent Atomic Orbital (GIAO) calculations, become crucial. semanticscholar.orgimist.ma
The GIAO method is a quantum chemical approach used to calculate the NMR shielding tensors of a molecule. semanticscholar.orgimist.mayoutube.comnih.gov By optimizing the geometry of possible regioisomers and then performing GIAO calculations, theoretical ¹H and ¹³C NMR chemical shifts can be predicted for each isomer. researchgate.net These calculated shifts are then compared with the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct product. semanticscholar.orgimist.ma This approach has been successfully employed to distinguish between isomers of various nitrogen-containing heterocyclic compounds. semanticscholar.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidine derivatives. kbhgroup.in The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
Key vibrational frequencies observed in the IR spectra of these compounds include:
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ are indicative of N-H bonds in the triazole and pyrimidine rings. rsc.org
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. rsc.org
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused ring system usually occur in the 1400-1650 cm⁻¹ range. researchgate.net
C=O stretching: For derivatives containing a carbonyl group, a strong absorption band is observed in the region of 1650-1750 cm⁻¹. rsc.org
C-N stretching: These vibrations are typically found in the fingerprint region, between 1000 and 1350 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for 5H- rsc.orgrsc.orgchemicalbook.comTriazolo[4,5-d]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=O | Stretching | 1650-1750 |
| C=N / C=C | Stretching | 1400-1650 |
| Data compiled from representative spectra. rsc.orgresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidine derivatives. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). researchgate.netsapub.org
The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the parent molecule. researchgate.netsapub.orgnih.gov For instance, the loss of specific side chains or the characteristic cleavage of the heterocyclic rings can help to confirm the proposed structure. researchgate.netsapub.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a precise and unambiguous structural model. mdpi.comresearchgate.net
For 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidine derivatives, X-ray crystallography can confirm the connectivity of the atoms, the planarity of the fused ring system, and the conformation of any substituents. researchgate.netmdpi.com It also provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal. mdpi.commdpi.com The crystal structure of a 1H-1,2,3-triazolo[4,5-b]pyridin-4-ium nitrate, a related compound, revealed a planar cation and anion connected by hydrogen bonds. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. rsc.org A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized 5H- rsc.orgrsc.orgchemicalbook.comtriazolo[4,5-d]pyrimidine derivative. researchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of a new compound. rsc.org
5h 1 2 3 Triazolo 4,5 D Pyrimidine As a Template for Drug Discovery Research
Role of the 5H-nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine Scaffold in Medicinal Chemistry
The 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine scaffold is a key building block in medicinal chemistry due to its ability to serve as a template for designing inhibitors of various enzymes. Its structural resemblance to purines enables it to mimic endogenous ligands and bind to the active sites of enzymes such as kinases, polymerases, and other ATP-dependent enzymes. This mimicry is a cornerstone of its utility, allowing for the development of compounds that can modulate the activity of these crucial cellular regulators.
The applications of this scaffold span a wide range of therapeutic areas. Notably, it has been extensively investigated in the development of anticancer agents. ekb.eg For instance, derivatives of this scaffold have been designed to target key proteins involved in cancer progression, such as lysine-specific demethylase 1 (LSD1) and ubiquitin-specific peptidase 28 (USP28). nih.govnih.gov The ability of the 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine core to serve as a foundation for these inhibitors highlights its importance in oncology drug discovery.
Rational Design and Synthesis of New Chemical Entities based on the 5H-nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine Core
The development of novel chemical entities based on the 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine scaffold is often guided by rational design principles. This approach leverages an understanding of the target's three-dimensional structure and the key interactions required for binding. By employing computational tools such as molecular docking, researchers can predict how different substitutions on the scaffold will affect its binding to the target protein.
A common strategy involves molecular hybridization, where the triazolopyrimidine core is combined with other pharmacophoric fragments known to interact with the target of interest. For example, the incorporation of a hydrazone moiety into the scaffold has led to the discovery of potent antiproliferative agents. nih.gov This strategy aims to create hybrid molecules that retain the desirable properties of both parent structures, leading to enhanced activity and selectivity.
The synthesis of these rationally designed compounds often involves multi-step reaction sequences. A general synthetic pathway might start from a substituted pyrimidine (B1678525), which is then cyclized to form the triazolopyrimidine core. Subsequent modifications can be introduced through various chemical reactions, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, different amines, thiols, or alcohols can be introduced to probe the effect of various functional groups on biological activity. nih.gov
Development of Lead Compounds and Optimization Strategies
Once a promising hit compound is identified through screening or rational design, the next crucial step is lead optimization. This process aims to improve the compound's potency, selectivity, and pharmacokinetic properties to make it a viable drug candidate. For derivatives of 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine, this often involves a systematic exploration of the SAR.
One key optimization strategy is to modify the substituents on the scaffold to enhance interactions with the target protein. For example, in the development of LSD1 inhibitors, it was found that replacing a phenyl ring with a pyridine (B92270) ring significantly improved the inhibitory activity. nih.gov This was attributed to the formation of an additional hydrogen bond with a key amino acid residue in the active site. nih.gov
Another important aspect of lead optimization is improving the compound's drug-like properties, such as solubility and metabolic stability. This can be achieved by introducing polar groups or modifying metabolically labile sites. The goal is to develop a compound that not only has high potency but also possesses the necessary pharmacokinetic profile to be effective in vivo. Through these iterative cycles of design, synthesis, and testing, lead compounds can be refined into clinical candidates. vu.nl
Analogues as Tool Compounds for Biological Research
Beyond their therapeutic potential, analogues of 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine also serve as valuable tool compounds for basic biological research. These compounds can be used to probe the function of specific enzymes or pathways in a cellular context. For instance, a potent and selective inhibitor of a particular kinase can be used to study the downstream effects of inhibiting that kinase, providing insights into its role in cellular signaling.
The development of selective inhibitors is crucial for their use as tool compounds. A compound that inhibits multiple targets can produce ambiguous results, making it difficult to attribute the observed biological effects to the inhibition of a specific protein. Therefore, a significant effort in the development of these analogues is focused on achieving high selectivity for the target of interest. For example, a reported USP28 inhibitor derived from the triazolopyrimidine scaffold showed high selectivity over the related enzyme USP7 and the epigenetic target LSD1. nih.gov
These tool compounds can be used in a variety of in vitro and in vivo experiments to validate a particular protein as a drug target, to elucidate its biological function, and to study the mechanism of action of potential drugs. The availability of potent and selective tool compounds is often a prerequisite for advancing a drug discovery program.
Future Directions and Emerging Research Areas for 5H-nih.govnih.govacs.orgTriazolo[4,5-d]pyrimidine
The 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine scaffold continues to be a fertile ground for drug discovery, with several promising avenues for future research. One emerging area is the development of inhibitors for novel and challenging drug targets. As our understanding of disease biology grows, new potential targets are being identified, and the versatility of the triazolopyrimidine scaffold makes it an attractive starting point for developing inhibitors for these new targets.
Another key direction is the development of compounds with improved selectivity profiles. While many potent inhibitors have been developed, achieving high selectivity against closely related proteins remains a significant challenge. The use of advanced computational methods, such as free energy perturbation calculations, could aid in the design of more selective inhibitors.
Furthermore, the exploration of novel chemical space around the 5H- nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine core could lead to the discovery of compounds with unique biological activities. This could involve the synthesis of new derivatives with unprecedented substitution patterns or the development of novel synthetic methodologies to access previously inaccessible analogues. The continued investigation of this privileged scaffold is likely to yield new and improved therapeutic agents for a variety of diseases in the years to come.
Q & A
Q. How to address discrepancies in reported IC50 values for HDAC6 vs. LSD1 inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
